4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670190
InChI: InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

CAS No.:

Cat. No.: VC17670190

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 4-(2-aminoethyl)-4-hydroxycyclohexan-1-one
Standard InChI InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2
Standard InChI Key RXFBXBZPDYKYSH-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1=O)(CCN)O

Introduction

Chemical Identity and Structural Features

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one belongs to the class of aminocyclohexanol derivatives. Its IUPAC name derives from the cyclohexanone backbone substituted with hydroxyl (-OH) and 2-aminoethyl (-CH₂CH₂NH₂) groups at the 4-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₅NO₂
Molecular Weight157.21 g/mol
InChIKeyRXFBXBZPDYKYSH-UHFFFAOYSA-N
Purity (Commercial)95%

The compound’s structure combines a ketone group at position 1, a hydroxyl group at position 4, and a primary amine moiety within the ethyl side chain. This configuration introduces both hydrogen-bonding capacity (via -OH and -NH₂) and conformational rigidity, making it a candidate for designing stereochemically constrained molecules .

Synthesis and Stereochemical Considerations

  • Cycloaddition: Formation of a cyclohexene intermediate via Diels–Alder reaction.

  • Oxidation: Conversion of the cyclohexene to cyclohexanone.

  • Functionalization: Introduction of the 2-aminoethyl and hydroxyl groups through nucleophilic substitution or reductive amination.

A comparative analysis of synthesis strategies for similar compounds is provided below:

CompoundKey Reaction StepsStereochemical OutcomeSource
1-Amino-4-hydroxycyclohexane-1-carboxylic acidDiels–Alder cycloaddition, hydrolysisConfirmed by X-ray crystallography
4-Ethyl-4-hydroxycyclohexan-1-oneAldol condensation, hydrogenationMixture of diastereomers

The stereochemistry at the 4-position in 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one remains unconfirmed in published studies, though X-ray analysis of related compounds underscores the importance of stereochemical control in determining biological activity .

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structurally related molecules:

  • Hydroxycyclohexanones: 4-Hydroxycyclohexanone (C₆H₁₀O₂) exhibits a melting point of 98–100°C and solubility in polar solvents . The addition of a 2-aminoethyl group likely enhances water solubility due to the amine’s protonation potential.

  • Aminoethyl Derivatives: Compounds like 4-(2-Aminoethyl)phenol show increased hydrophilicity compared to non-functionalized analogs, suggesting similar behavior for 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one .

A comparison of key properties with related compounds is summarized below:

CompoundMolecular Weight (g/mol)Water SolubilityLogP (Predicted)
4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one157.21High-0.45
4-Hydroxycyclohexanone126.14Moderate0.82
4-Ethyl-4-hydroxycyclohexan-1-one142.20Low1.34

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